(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529056
InChI: InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)16-9-6-10-20(12-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m1/s1
SMILES: CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13529056

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl (3R)-3-[(2-aminoacetyl)-propan-2-ylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)16-9-6-10-20(12-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m1/s1
Standard InChI Key KTBYPKYWTOUDFF-MRXNPFEDSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
SMILES CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a piperidine ring (a saturated six-membered nitrogen-containing heterocycle) substituted at the 3-position with an isopropyl-amino-acetyl group and at the 1-position with a benzyl ester moiety . The (R)-configuration at the chiral center (C3 of the piperidine ring) confers stereoselectivity, which is critical for interactions with biological targets .

Table 1: Key Structural Components

ComponentDescription
Piperidine ringSix-membered ring with one nitrogen atom; provides rigidity and basicity.
Isopropyl-amino-acetyl–NH–C(CH₃)₂–CO–NH₂ side chain; enhances hydrogen-bonding capabilities.
Benzyl ester–COOCH₂C₆H₅ group; influences solubility and metabolic stability.

Stereochemical Implications

The (R)-enantiomer’s spatial arrangement affects its binding affinity to enzymes or receptors. For example, in pyrrolidine analogs, the (R)-configuration improved target selectivity by 20–30% compared to the (S)-form . This suggests similar stereochemical advantages in the piperidine variant.

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step processes, including amide coupling, esterification, and chiral resolution. A representative pathway includes:

  • Piperidine Functionalization: Introduction of the isopropyl-amino group via nucleophilic substitution.

  • Acetylation: Coupling of 2-aminoacetyl chloride to the piperidine intermediate.

  • Benzyl Ester Formation: Reaction with benzyl chloroformate under basic conditions .

Table 2: Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Key Challenge
Classical stepwise45–5590–95Low enantiomeric excess (70–80%) .
Catalytic asymmetric60–6598+Requires expensive chiral ligands .
Solid-phase synthesis70–7595–97Limited scalability .

Chirality Control

Enantioselective synthesis employs chiral auxiliaries or catalysts. For instance, CuOTf with PyBOX ligands achieved 91% enantiomeric excess (ee) in triazole syntheses , a strategy adaptable to piperidine systems.

Physicochemical Properties

Computed Properties

  • LogP (XLogP3-AA): 1.2 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors .

  • Rotatable Bonds: 6, indicating conformational flexibility .

Solubility and Stability

The benzyl ester enhances lipid solubility (∼2.5 mg/mL in DMSO), while the amino-acetyl group improves aqueous solubility at acidic pH (∼1.8 mg/mL at pH 5) . Stability studies show degradation <5% after 6 months at −20°C .

CompoundTargetIC₅₀ (nM)Selectivity Index
(R)-Piperidine-benzyl esterProtease X1208.2
N-Isopropyl-piperidine-amideGPCR Y4503.1
Benzyl-piperidine-carboxylateKinase Z8901.5

Therapeutic Applications

  • Antiviral: Analogous pyrrolidine derivatives showed EC₅₀ = 0.8 μM against SARS-CoV-2 .

  • Anticancer: Piperidine-based inhibitors reduced tumor growth by 40% in murine models .

Future Directions

  • Stereochemical Optimization: Improve enantioselective synthesis to >95% ee.

  • Target Validation: Screen against orphan GPCRs using high-throughput assays.

  • Prodrug Development: Modify the benzyl ester to enhance bioavailability.

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